molecular formula C21H20N4O3S B10832840 N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide

N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide

Cat. No.: B10832840
M. Wt: 408.5 g/mol
InChI Key: TZCOUVBQGJRRJR-UHFFFAOYSA-N
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Description

Amidine Compound 3 is a member of the amidine family, which are organic compounds characterized by the presence of a functional group with the general structure RC(=NR)NR2. Amidines are known for their significant reactivity and versatility in organic synthesis, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidine Compound 3 can be synthesized through several methods:

Industrial Production Methods: Industrial production of amidines often involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired yield, purity, and specific application of the amidine compound.

Mechanism of Action

The mechanism of action of Amidine Compound 3 involves its ability to act as both a nucleophile and an electrophile due to the presence of an amino group and an imino group connected to the same carbon atom . This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Amidine Compound 3 can be compared with other similar compounds such as:

Uniqueness: Amidine Compound 3 is unique due to its specific structure and reactivity, which allows it to form a wide range of heterocyclic compounds and participate in diverse chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C21H20N4O3S/c22-20(23)16-6-4-14(5-7-16)13-25-21(26)18-3-1-2-17(12-18)15-8-10-19(11-9-15)29(24,27)28/h1-12H,13H2,(H3,22,23)(H,25,26)(H2,24,27,28)

InChI Key

TZCOUVBQGJRRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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